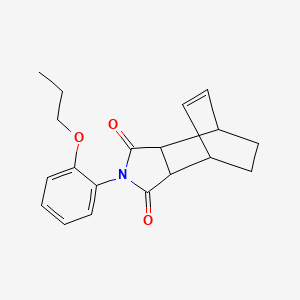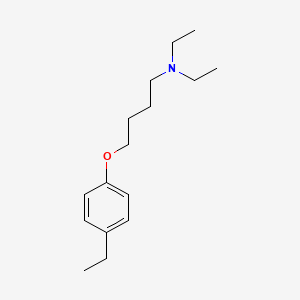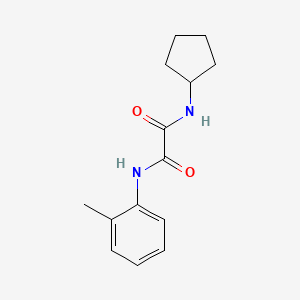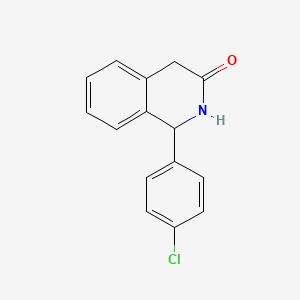![molecular formula C22H30N4O3 B4945859 (3R,4R)-4-(4-hydroxypiperidin-1-yl)-1-[[2-(4-methoxyphenyl)pyrimidin-5-yl]methyl]piperidin-3-ol](/img/structure/B4945859.png)
(3R,4R)-4-(4-hydroxypiperidin-1-yl)-1-[[2-(4-methoxyphenyl)pyrimidin-5-yl]methyl]piperidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,4R)-4-(4-hydroxypiperidin-1-yl)-1-[[2-(4-methoxyphenyl)pyrimidin-5-yl]methyl]piperidin-3-ol is a complex organic compound that features a piperidine ring substituted with hydroxyl and methoxyphenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-4-(4-hydroxypiperidin-1-yl)-1-[[2-(4-methoxyphenyl)pyrimidin-5-yl]methyl]piperidin-3-ol typically involves multiple steps, starting from commercially available precursors. The key steps often include:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate amine and aldehyde or ketone precursors.
Introduction of the hydroxyl group: This step may involve selective hydroxylation reactions using oxidizing agents.
Attachment of the methoxyphenyl group: This can be done through nucleophilic substitution reactions where a methoxyphenyl halide reacts with the piperidine derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Analyse Chemischer Reaktionen
Types of Reactions
(3R,4R)-4-(4-hydroxypiperidin-1-yl)-1-[[2-(4-methoxyphenyl)pyrimidin-5-yl]methyl]piperidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to reduce other functional groups present.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce a wide range of functional groups.
Wissenschaftliche Forschungsanwendungen
(3R,4R)-4-(4-hydroxypiperidin-1-yl)-1-[[2-(4-methoxyphenyl)pyrimidin-5-yl]methyl]piperidin-3-ol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: It could be investigated for its potential therapeutic effects, such as acting as a drug candidate for certain diseases.
Industry: The compound might be used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism by which (3R,4R)-4-(4-hydroxypiperidin-1-yl)-1-[[2-(4-methoxyphenyl)pyrimidin-5-yl]methyl]piperidin-3-ol exerts its effects would depend on its specific interactions with molecular targets. These could include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modifies.
Pathways Involved: The compound could influence various biochemical pathways, leading to changes in cellular function or signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Allopurinol Related Compounds: These include compounds like 3-amino-4-pyrazolecarboxamide hemisulfate salt.
Benzylamine: An organic compound with a similar amine functional group.
tert-Butyl Carbamate: Another compound with a similar structural motif.
Uniqueness
(3R,4R)-4-(4-hydroxypiperidin-1-yl)-1-[[2-(4-methoxyphenyl)pyrimidin-5-yl]methyl]piperidin-3-ol is unique due to its specific combination of functional groups and stereochemistry, which may confer distinct chemical and biological properties compared to similar compounds.
Eigenschaften
IUPAC Name |
(3R,4R)-4-(4-hydroxypiperidin-1-yl)-1-[[2-(4-methoxyphenyl)pyrimidin-5-yl]methyl]piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O3/c1-29-19-4-2-17(3-5-19)22-23-12-16(13-24-22)14-25-9-8-20(21(28)15-25)26-10-6-18(27)7-11-26/h2-5,12-13,18,20-21,27-28H,6-11,14-15H2,1H3/t20-,21-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBWLSDLAZXESNC-NHCUHLMSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC=C(C=N2)CN3CCC(C(C3)O)N4CCC(CC4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=NC=C(C=N2)CN3CC[C@H]([C@@H](C3)O)N4CCC(CC4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl 4-[3-[4-(4-chlorophenyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl]benzoate](/img/structure/B4945777.png)
![2-[(2-methylbenzyl)thio]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B4945785.png)

![4-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide](/img/structure/B4945800.png)


![2-methoxy-6-nitro-4-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol](/img/structure/B4945811.png)
![[(1R,2R)-2-hydroxy-1-thiomorpholin-4-ylspiro[1,2-dihydroindene-3,4'-piperidine]-1'-yl]-(1H-pyrazol-4-yl)methanone](/img/structure/B4945815.png)
![5-{3-[2-(2-chlorophenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4945821.png)

![5-amino-1-(3-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4945833.png)

![1,3-dichloro-2-[4-(4-ethoxyphenoxy)butoxy]benzene](/img/structure/B4945866.png)
![4-{[2-(4-methoxyphenoxy)ethyl]amino}-3-nitro-2H-chromen-2-one](/img/structure/B4945867.png)
